molecular formula C15H18ClNO B2490205 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one CAS No. 924873-02-9

3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one

Cat. No.: B2490205
CAS No.: 924873-02-9
M. Wt: 263.77
InChI Key: KUGWBNVGENNEAT-UHFFFAOYSA-N
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Description

3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one is a chemical compound with the molecular formula C15H18ClNO and a molecular weight of 263.76 g/mol . This compound is known for its unique structure, which includes an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one involves several steps. One common method includes the reaction of 1,3,3-trimethyl-2,3-dihydro-1H-indole with 3-chlorobutan-2-one under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific indole structure, which imparts unique biological and chemical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one (CAS: 924873-02-9) is an indole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interactions with biological systems, leading to various pharmacological effects. The following sections explore its synthesis, biological activities, and relevant research findings.

The synthesis of this compound typically involves the reaction of 1,3,3-trimethyl-2,3-dihydro-1H-indole with 3-chlorobutan-2-one under controlled conditions. This reaction often requires a catalyst and elevated temperatures to yield the desired product.

Chemical Formula : C₁₅H₁₈ClNO
Molecular Weight : 263.76 g/mol
IUPAC Name : (1Z)-3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one

Biological Activity

The biological activity of indole derivatives is well-documented, with many exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The specific actions of this compound can be summarized as follows:

Antimicrobial Activity

Research indicates that indole derivatives can possess significant antimicrobial properties. For instance, a study highlighted that related indole compounds demonstrated high activity against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.13 to 1.0 µg/mL against various bacterial strains.

Cytotoxicity Studies

While exploring the cytotoxic effects of indole derivatives, it was found that some compounds exhibited low hemolytic effects on red blood cells and minimal toxicity towards mammalian cell lines . However, certain derivatives showed relatively high cytotoxicity in vitro. For example, the cytotoxicity of the biosynthetic pigment from Chromobacterium violaceum was significantly reduced in modified forms of indole derivatives .

The mechanism by which indole derivatives exert their biological effects is primarily through interaction with various cellular receptors and enzymes. Indoles are known to bind to multiple biological targets, influencing signal transduction pathways and leading to altered cellular responses.

Biochemical Pathways

Indole derivatives can affect several biochemical pathways:

  • Antibacterial Action : Compounds may disrupt bacterial cell membranes or inhibit essential metabolic processes.
  • Cytotoxic Effects : Indoles can induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives similar to this compound:

Study Findings
Haun et al. (1992) Investigated the cytotoxicity of 1,3-dihydroindole derivatives; found varying levels of cytotoxicity with some derivatives being less toxic than others.
NCBI Study (2022) Reported on the antimicrobial efficacy of tris(indolyl)methylium salts; highlighted their potential in treating infections caused by resistant bacteria.

Properties

IUPAC Name

(1Z)-3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-10(16)13(18)9-14-15(2,3)11-7-5-6-8-12(11)17(14)4/h5-10H,1-4H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGWBNVGENNEAT-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=C1C(C2=CC=CC=C2N1C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C\1/C(C2=CC=CC=C2N1C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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